molecular formula C12H9FN2O2 B8332400 2-Fluoro-5-methoxy-4-(2-methyl-1,3-oxazol-5-yl)benzonitrile

2-Fluoro-5-methoxy-4-(2-methyl-1,3-oxazol-5-yl)benzonitrile

Cat. No.: B8332400
M. Wt: 232.21 g/mol
InChI Key: LCKNRZRFXKJPAA-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-4-(2-methyl-1,3-oxazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C12H9FN2O2 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

2-fluoro-5-methoxy-4-(2-methyl-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C12H9FN2O2/c1-7-15-6-12(17-7)9-4-10(13)8(5-14)3-11(9)16-2/h3-4,6H,1-2H3

InChI Key

LCKNRZRFXKJPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(C=C(C(=C2)F)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-(4-chloro-5-fluoro-2-methoxyphenyl)-2-methyl-1,3-oxazole (1.12 g) and zinc(II) cyanide (0.327 g) in DMF (10 mL) were added tris(dibenzylideneacetone)dipalladium(0) (212 mg) and 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (182 mg) at room temperature, and the mixture was stirred overnight under a nitrogen atmosphere at 130° C. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (902 mg).
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
zinc(II) cyanide
Quantity
0.327 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
182 mg
Type
reactant
Reaction Step Three
Quantity
212 mg
Type
catalyst
Reaction Step Three

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